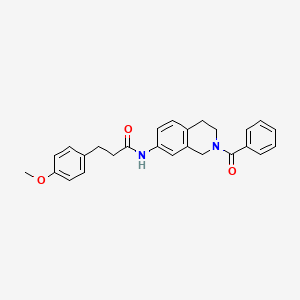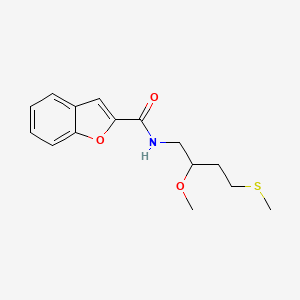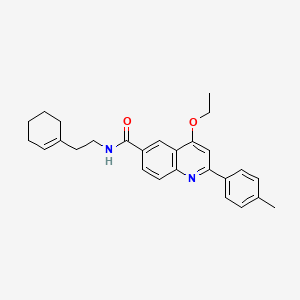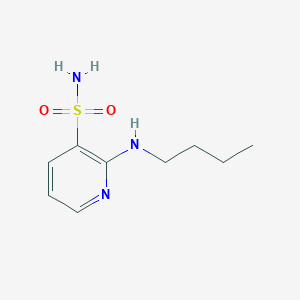
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C26H26N2O3 and its molecular weight is 414.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide, as part of the tetrahydroisoquinoline family, may have significant implications in cancer research. Tetrahydroisoquinoline derivatives have been studied for their anticancer properties, demonstrating potent cytotoxicity against various cancer cell lines, including breast cancer cells. The synthesis of these compounds involves modifications on the phenyl ring to introduce groups with different electronic, steric, and lipophilic properties, aiming to enhance anticancer activity (Redda, Gangapuram, & Ardley, 2010).
Catalytic Asymmetric Synthesis
The compound's structural framework also relates to the biosynthesis of tetrahydroisoquinoline alkaloids, which are crucial in developing pharmaceutical agents. Research into catalytic asymmetric synthesis routes for producing amino acid components common to tetrahydroisoquinoline alkaloids has been conducted. This synthesis pathway employs chiral phase transfer alkylation, highlighting the compound's relevance in creating structurally complex and biologically significant molecules (Tanifuji et al., 2016).
Dopamine Antagonism and Neuroleptic Activity
Compounds structurally related to this compound, specifically 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines, have been synthesized and evaluated for their dopamine antagonism and potential neuroleptic activity. These studies suggest potential applications in neurological research and the treatment of disorders related to dopamine dysregulation (Ellefson, Prodan, Brougham, & Miller, 1980).
Crystal Structure and Biological Activity
The compound's analogs have been synthesized and characterized, revealing insights into their crystal structures and potential biological activities. For instance, research on N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide demonstrated anti-Mycobacterium activity, suggesting antimicrobial potential. Such studies contribute to understanding the compound's structural and biological properties, paving the way for therapeutic applications (Bai et al., 2012).
Propiedades
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-31-24-12-7-19(8-13-24)9-14-25(29)27-23-11-10-20-15-16-28(18-22(20)17-23)26(30)21-5-3-2-4-6-21/h2-8,10-13,17H,9,14-16,18H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZOYZCAQZSEKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2840744.png)
![Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2840747.png)
![1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2840749.png)

![ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2840752.png)


![[2-(2-Ethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2840757.png)

![2,2-Dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B2840761.png)
![N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2840762.png)

![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2840765.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2840766.png)
